Structural Differentiation from Benchmark h-NTPDase Inhibitors
The target compound contains a 3-(furan-2-yl)pyrazin-2-methyl sulfamoyl substituent, a chemical feature absent from all sulfamoyl benzamide derivatives with reported h-NTPDase IC50 data in the primary literature [1]. This heterocyclic motif is expected to engage the enzyme active site differently than the cyclopropyl, morpholine, or chlorophenyl substituents found on benchmark compounds such as 3i (IC50 h-NTPDase1 2.88 µM, h-NTPDase3 0.72 µM), 3a (IC50 h-NTPDase3 1.33 µM), and 2d (IC50 h-NTPDase8 0.28 µM) [1].
| Evidence Dimension | Substituent identity and projected target interaction |
|---|---|
| Target Compound Data | 3-(furan-2-yl)pyrazine-2-methyl |
| Comparator Or Baseline | Reported substituents: cyclopropyl (2a, IC50 h-NTPDase3 1.32 µM), morpholine (2b, inactive), 4-bromophenyl (3i, IC50 h-NTPDase1 2.88 µM), cyclopropyl (2d, IC50 h-NTPDase8 0.28 µM) [1] |
| Quantified Difference | Qualitative structural exclusivity; no overlapping SAR data available |
| Conditions | SAR analysis from Zaigham et al. (2023) sulfamoyl benzamide series |
Why This Matters
The unique furan-pyrazine substituent provides a distinct pharmacophore for probing h-NTPDase isoform selectivity profiles inaccessible to existing chemical probes.
- [1] Zaigham, Z. H., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(30), 20909-20915. View Source
